molecular formula C6H5KO3 B14711379 1,2,3-Benzenetriol, potassium salt CAS No. 20045-34-5

1,2,3-Benzenetriol, potassium salt

Cat. No.: B14711379
CAS No.: 20045-34-5
M. Wt: 164.20 g/mol
InChI Key: DZHJVFXTMQJEKR-UHFFFAOYSA-M
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Description

1,2,3-Benzenetriol, potassium salt, also known as potassium pyrogallol, is an organic compound with the chemical formula C₆H₆O₃K. It is a derivative of pyrogallol (1,2,3-benzenetriol), where the hydrogen atom of one of the hydroxyl groups is replaced by a potassium ion. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Benzenetriol, potassium salt can be synthesized through the reaction of pyrogallol with potassium hydroxide. The reaction typically involves dissolving pyrogallol in water and then adding potassium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of potassium pyrogallol.

Industrial Production Methods

Industrial production of this compound follows a similar method but on a larger scale. The process involves the controlled addition of potassium hydroxide to a solution of pyrogallol under specific temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Benzenetriol, potassium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydroxybenzenes.

    Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroxybenzenes and other reduced forms.

    Substitution: Various substituted benzenetriols depending on the reagents used.

Scientific Research Applications

1,2,3-Benzenetriol, potassium salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Employed in studies involving enzyme reactions and as an antioxidant.

    Medicine: Investigated for its potential therapeutic properties, including its use as an antimicrobial and anticancer agent.

    Industry: Utilized in the production of dyes, photographic developers, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 1,2,3-benzenetriol, potassium salt involves its ability to interact with various molecular targets and pathways. As an antioxidant, it can scavenge free radicals and prevent oxidative damage to cells. It also exhibits antimicrobial properties by disrupting the cell membranes of bacteria and fungi. Additionally, its anticancer effects are attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

1,2,3-Benzenetriol, potassium salt is similar to other benzenetriols, such as:

    1,3,5-Benzenetriol (Phloroglucinol): Known for its use in pharmaceuticals and explosives.

    1,2,4-Benzenetriol (Hydroxyquinol): Used in the synthesis of dyes and as an intermediate in organic synthesis.

The uniqueness of this compound lies in its specific chemical structure and the presence of the potassium ion, which imparts distinct properties and reactivity compared to its isomers.

Properties

CAS No.

20045-34-5

Molecular Formula

C6H5KO3

Molecular Weight

164.20 g/mol

IUPAC Name

potassium;2,3-dihydroxyphenolate

InChI

InChI=1S/C6H6O3.K/c7-4-2-1-3-5(8)6(4)9;/h1-3,7-9H;/q;+1/p-1

InChI Key

DZHJVFXTMQJEKR-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1)[O-])O)O.[K+]

Origin of Product

United States

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